1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the chloro and pyrrolidine moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-chloro-1H-indole-3-carboxaldehyde: A related compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22ClN3O2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22ClN3O2/c1-2-6-20-18(24)13-8-17(23)22(11-13)7-5-12-10-21-16-4-3-14(19)9-15(12)16/h3-4,9-10,13,21H,2,5-8,11H2,1H3,(H,20,24) |
InChI Key |
FCJZNSFSSJCQSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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